molecular formula C6H9NO2 B012853 (S)-4-aminocyclopent-1-enecarboxylic acid CAS No. 102629-73-2

(S)-4-aminocyclopent-1-enecarboxylic acid

Cat. No.: B012853
CAS No.: 102629-73-2
M. Wt: 127.14 g/mol
InChI Key: CVVDYLXTNDBWJC-YFKPBYRVSA-N
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Description

Sucrosofate, also known as sucrose octasulfate, is an organic compound belonging to the class of disaccharide sulfates. It is characterized by the presence of multiple sulfate groups attached to a sugar unit. This compound is known for its unique chemical properties and its applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrosofate is synthesized through the sulfation of sucrose. The process involves the reaction of sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the selective sulfation of the hydroxyl groups on the sucrose molecule .

Industrial Production Methods

In industrial settings, the production of sucrosofate involves large-scale sulfation processes. The reaction is carried out in reactors equipped with temperature and pH control systems to maintain optimal conditions for sulfation. The product is then purified through filtration and crystallization to obtain high-purity sucrosofate .

Chemical Reactions Analysis

Types of Reactions

Sucrosofate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of sucrosofate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of sucrosofate include sulfate esters, alcohol derivatives, and substituted sucrose compounds. These products have various applications in different fields .

Scientific Research Applications

Sucrosofate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sucrosofate

Sucrosofate is unique due to its specific structure and the presence of multiple sulfate groups, which confer distinct chemical properties and biological activities. Its ability to encapsulate drugs in liposomes and enhance their stability and bioavailability sets it apart from other similar compounds .

Properties

CAS No.

102629-73-2

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(4S)-4-aminocyclopentene-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m0/s1

InChI Key

CVVDYLXTNDBWJC-YFKPBYRVSA-N

SMILES

C1C=C(CC1N)C(=O)O

Isomeric SMILES

C1C=C(C[C@H]1N)C(=O)O

Canonical SMILES

C1C=C(CC1N)C(=O)O

Synonyms

1-Cyclopentene-1-carboxylicacid,4-amino-,(4S)-(9CI)

Origin of Product

United States

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